Cas no 503072-46-6 (Ethyl 2-(methylsulfonyl)pyrimidine-4-carboxylate)

Ethyl 2-(methylsulfonyl)pyrimidine-4-carboxylate is a pyrimidine derivative with a methylsulfonyl substituent at the 2-position and an ethyl ester group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The methylsulfonyl group enhances reactivity, facilitating nucleophilic substitution reactions, while the ethyl ester provides a handle for further functionalization. Its stable crystalline form ensures ease of handling and storage. The structural features of this compound make it valuable for constructing heterocyclic frameworks, contributing to its utility in medicinal chemistry and material science applications.
Ethyl 2-(methylsulfonyl)pyrimidine-4-carboxylate structure
503072-46-6 structure
Product Name:Ethyl 2-(methylsulfonyl)pyrimidine-4-carboxylate
CAS No:503072-46-6
MF:C8H10N2O4S
MW:230.241000652313
CID:933519
PubChem ID:44828536
Update Time:2025-11-06

Ethyl 2-(methylsulfonyl)pyrimidine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(methylsulfonyl)pyrimidine-4-carboxylate
    • 2-(methylsulfonyl)-4-Pyrimidinecarboxylic acid methyl ester
    • 2-Methanesulfonyl-pyrimidine-4-carboxylic acid ethyl ester
    • ethyl 2-methylsulfonylpyrimidine-4-carboxylate
    • 2-methanesulfonyl-pyrimidin-4-carboxylic acid methyl ester
    • 2-methanesulfonyl-pyrimidine-4-carboxylic acid methyl ester
    • ETHYL 2-METHANESULFONYL-PYRIMIDINE-4-CARBOXYLATE
    • 250726-40-0
    • AKOS015892513
    • A828059
    • Ethyl2-(methylsulfonyl)pyrimidine-4-carboxylate
    • 503072-46-6
    • DTXSID00660789
    • DB-071163
    • DA-18267
    • SCHEMBL7407862
    • Ethyl 2-(methanesulfonyl)pyrimidine-4-carboxylate
    • ethyl 2-methanesulfonylpyrimidine-4-carboxylate
    • MDL: MFCD15144661
    • Inchi: 1S/C8H10N2O4S/c1-3-14-7(11)6-4-5-9-8(10-6)15(2,12)13/h4-5H,3H2,1-2H3
    • InChI Key: LGRHFBUCESQSOB-UHFFFAOYSA-N
    • SMILES: S(C)(C1N=CC=C(C(=O)OCC)N=1)(=O)=O

Computed Properties

  • Exact Mass: 230.03600
  • Monoisotopic Mass: 230.03612798g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 322
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 94.6Ų

Experimental Properties

  • PSA: 94.60000
  • LogP: 1.13760

Ethyl 2-(methylsulfonyl)pyrimidine-4-carboxylate Security Information

  • Storage Condition:Sealed in dry,2-8°C

Ethyl 2-(methylsulfonyl)pyrimidine-4-carboxylate Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Ethyl 2-(methylsulfonyl)pyrimidine-4-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:503072-46-6)Ethyl 2-(methylsulfonyl)pyrimidine-4-carboxylate
Order Number:A828059
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:11
Price ($):392.0
Email:sales@amadischem.com

Ethyl 2-(methylsulfonyl)pyrimidine-4-carboxylate Related Literature

Additional information on Ethyl 2-(methylsulfonyl)pyrimidine-4-carboxylate

Recent Advances in the Application of Ethyl 2-(methylsulfonyl)pyrimidine-4-carboxylate (CAS: 503072-46-6) in Chemical Biology and Pharmaceutical Research

Ethyl 2-(methylsulfonyl)pyrimidine-4-carboxylate (CAS: 503072-46-6) has emerged as a key intermediate in the synthesis of biologically active compounds, particularly in the development of novel pharmaceuticals and agrochemicals. Recent studies have highlighted its versatility as a building block for the construction of pyrimidine-based scaffolds, which are prevalent in many FDA-approved drugs. This research briefing provides an overview of the latest findings regarding the synthesis, reactivity, and applications of this compound in drug discovery and chemical biology.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Ethyl 2-(methylsulfonyl)pyrimidine-4-carboxylate in the development of kinase inhibitors. The research team utilized this compound as a precursor for the synthesis of potent and selective CDK4/6 inhibitors, which showed promising results in preclinical models of breast cancer. The methylsulfonyl group at the 2-position was found to be crucial for maintaining the desired conformational rigidity and binding affinity to the target proteins.

In the field of antimicrobial research, a recent breakthrough was reported in Bioorganic & Medicinal Chemistry Letters (2024), where derivatives synthesized from 503072-46-6 exhibited significant activity against drug-resistant Gram-positive bacteria. The study revealed that modifications at the 4-carboxylate position could dramatically alter the spectrum of antimicrobial activity, suggesting potential for developing new classes of antibiotics to address the growing threat of antimicrobial resistance.

From a synthetic chemistry perspective, novel methodologies for the functionalization of Ethyl 2-(methylsulfonyl)pyrimidine-4-carboxylate have been developed. A 2024 Nature Communications paper described a palladium-catalyzed cross-coupling reaction that enables efficient diversification of the pyrimidine core, significantly expanding the chemical space accessible from this versatile intermediate. This advancement has important implications for medicinal chemistry, as it allows for rapid generation of structure-activity relationship (SAR) data during drug optimization campaigns.

The compound has also found applications in chemical biology as a versatile probe for studying protein-ligand interactions. Recent work published in ACS Chemical Biology (2023) demonstrated its use in the development of activity-based protein profiling (ABPP) reagents, enabling the identification of novel targets for therapeutic intervention in inflammatory diseases. The reactive methylsulfonyl group proved particularly valuable for covalent modification of cysteine residues in target proteins.

Looking forward, the unique properties of Ethyl 2-(methylsulfonyl)pyrimidine-4-carboxylate continue to inspire innovation across multiple therapeutic areas. Current research efforts are exploring its potential in the development of antiviral agents, particularly against RNA viruses, as well as its application in PROTAC (proteolysis targeting chimera) technology for targeted protein degradation. The compound's balanced physicochemical properties and synthetic accessibility make it particularly attractive for these emerging therapeutic modalities.

In conclusion, the growing body of research on 503072-46-6 underscores its importance as a versatile scaffold in medicinal chemistry and chemical biology. The recent advancements in its synthetic applications and biological evaluations highlight its potential to contribute significantly to the development of next-generation therapeutics. As research continues to uncover new applications for this compound, it is expected to remain a valuable tool in drug discovery pipelines and a subject of ongoing scientific investigation.

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Amadis Chemical Company Limited
(CAS:503072-46-6)Ethyl 2-(methylsulfonyl)pyrimidine-4-carboxylate
A828059
Purity:99%
Quantity:1g
Price ($):392.0
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